A947

PROTAC selectivity Targeted protein degradation SMARCA2/4 paralog discrimination

A947 (CAS 2378056-80-3) is the premier SMARCA2 PROTAC degrader for selective ablation of SMARCA2 (28-fold over SMARCA4). Unlike occupancy-driven inhibitors, its event-driven catalysis achieves picomolar potency (DC50 39 pM) and rapid depletion (93% in 30 min). Validated in vivo (40 mg/kg i.v.) and cross-species active, it uniquely enables synthetic lethality studies in SMARCA4-mutant NSCLC and MCL1 inhibitor combination assays. Purchase A947 for definitive target validation.

Molecular Formula C61H76N12O7S
Molecular Weight 1121.4 g/mol
Cat. No. B12403837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameA947
Molecular FormulaC61H76N12O7S
Molecular Weight1121.4 g/mol
Structural Identifiers
SMILESCC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C4=CC(=NO4)N5CCC(CC5)CN6CCC(CC6)OC7CC(C7)OC8=NC=CC(=C8)N9C1CCC9CN(C1)C1=CC(=NN=C1N)C1=CC=CC=C1O)C(C)C)O
InChIInChI=1S/C61H76N12O7S/c1-36(2)57(61(77)72-34-45(74)26-52(72)60(76)65-37(3)40-9-11-41(12-10-40)58-38(4)64-35-81-58)54-30-55(68-80-54)70-23-16-39(17-24-70)31-69-21-18-46(19-22-69)78-47-27-48(28-47)79-56-25-42(15-20-63-56)73-43-13-14-44(73)33-71(32-43)51-29-50(66-67-59(51)62)49-7-5-6-8-53(49)75/h5-12,15,20,25,29-30,35-37,39,43-48,52,57,74-75H,13-14,16-19,21-24,26-28,31-34H2,1-4H3,(H2,62,67)(H,65,76)/t37-,43?,44?,45+,47?,48?,52-,57+/m0/s1
InChIKeyQQVCUSPUMMUFTD-NCXNEFEISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

A947 Compound Overview: SMARCA2-Selective PROTAC Degrader for SMARCA4-Mutant Cancer Models


A947 (CAS: 2378056-80-3) is a synthetic organic PROTAC (PROteolysis TArgeting Chimera) that selectively degrades the SMARCA2 (BRM) protein, a SWI/SNF chromatin remodeling ATPase [1]. It was developed by Arvinas/Genentech to exploit the synthetic lethal relationship between SMARCA2 and its paralog SMARCA4 (BRG1), which is frequently mutated in cancers such as non-small cell lung cancer (NSCLC) [2]. The molecule comprises a bromodomain-binding ligand that engages both SMARCA2 and SMARCA4, linked to a VHL E3 ligase recruiting moiety, enabling ubiquitination and proteasomal degradation of the target [3]. Unlike traditional small-molecule inhibitors, A947 achieves functional SMARCA2 knockout through catalytic degradation, a mechanism that confers unique pharmacological properties relevant to both therapeutic development and biological tool applications [4].

Why Generic SMARCA2/4 Inhibitors Cannot Substitute for A947's Degrader Mechanism


Traditional SMARCA2/4 bromodomain inhibitors (e.g., GNE-064, SMARCA2-IN-6) and ATPase inhibitors act through occupancy-driven pharmacology, requiring sustained target engagement and often exhibiting poor selectivity between the highly homologous SMARCA2 and SMARCA4 paralogs . In contrast, A947 operates via event-driven pharmacology: it recruits the VHL E3 ligase to induce ubiquitination and proteasomal degradation of SMARCA2, achieving profound and sustained target depletion even with transient exposure [1]. This mechanistic distinction translates to quantifiable differences in potency, selectivity, and cellular response that cannot be replicated by simple inhibitors [2]. Furthermore, A947 leverages the non-selective bromodomain binding (Kd SMARCA2 = 93 nM, SMARCA4 = 65 nM) to achieve degradation selectivity (28-fold preference for SMARCA2 over SMARCA4), a property unique to the PROTAC architecture . Procurement of alternative compounds that merely inhibit SMARCA2/4 function will yield different experimental outcomes, particularly in synthetic lethality models where complete target ablation is required [3].

A947 Quantitative Differentiation Evidence: Head-to-Head Performance Against Closest Comparators


A947 Achieves Functional Selectivity Despite Non-Selective Target Binding: A 28-Fold Degradation Window Over SMARCA4

A947 exhibits a notable dissociation between its binding affinity profile and its degradation selectivity. While the compound binds both SMARCA2 and SMARCA4 bromodomains with similar affinities (Kd = 93 nM and 65 nM, respectively), it requires a 28-fold higher concentration to achieve half-maximal degradation (DC50) of SMARCA4 (1.1 nM) compared to SMARCA2 (0.039 nM) . This degradation selectivity is a direct consequence of the PROTAC mechanism and is not observed with occupancy-based SMARCA2/4 inhibitors such as GNE-064 (IC50: SMARCA4 = 35 nM, SMARCA2 = 100 nM) or SMARCA2/4-IN-1 (IC50: SMARCA2 = 3.8 µM, SMARCA4 = 1.7 µM), which exhibit either reversed or modest selectivity profiles . The quantified 28-fold degradation window is critical for minimizing on-target toxicity arising from SMARCA4 suppression in normal tissues [1].

PROTAC selectivity Targeted protein degradation SMARCA2/4 paralog discrimination

A947 Exhibits Sub-Nanomolar Potency in SMARCA2 Degradation: 25-Fold Lower DC50 Than ACBI2

A947 demonstrates exceptional potency in degrading SMARCA2, with a DC50 of 39 pM in SW1573 cells and maximal degradation (Dmax) of 96% at 10 nM . This potency is 25-fold greater than that of ACBI2, another VHL-recruiting SMARCA2 PROTAC, which achieves a DC50 of 1 nM in RKO cells [1]. While SMD-3236, a more recently developed degrader, reportedly achieves a DC50 of <1 nM (0.5 nM in H838 cells) , A947 remains one of the most extensively characterized and validated PROTACs for SMARCA2, with comprehensive in vitro and in vivo datasets published in a peer-reviewed journal [2]. The picomolar DC50 of A947 translates to robust target engagement at low concentrations, a critical factor for minimizing off-target effects and enabling translation to in vivo models [3].

PROTAC potency DC50 comparison SMARCA2 degradation

A947 Demonstrates 12-Fold Selective Growth Inhibition in SMARCA4-Mutant vs. Wild-Type NSCLC Cells

A947's cellular activity reflects the synthetic lethal relationship between SMARCA2 degradation and SMARCA4 mutation status. In a panel of SMARCA4-mutant NSCLC cell lines, A947 inhibited growth with a mean IC50 of 7 nM, whereas SMARCA4 wild-type (WT) cells were significantly less sensitive, exhibiting a mean IC50 of 86 nM . This 12-fold differential in growth inhibition confirms the on-target, mutation-dependent activity of the compound and aligns with the expected therapeutic window for selective SMARCA2 degraders [1]. In contrast, dual SMARCA2/4 inhibitors like SMARCA2-IN-6 (IC50 <5 nM against both proteins) do not display comparable mutation-selective cytotoxicity, as they simultaneously suppress SMARCA4 in WT cells, potentially limiting their therapeutic index . The quantified 12-fold sensitivity difference provides a robust benchmark for validating SMARCA2 dependency in new cell models [2].

Synthetic lethality Cancer cell line panel SMARCA4 mutation

A947 Elicits Rapid SMARCA2 Degradation: 93% Loss Within 30 Minutes

A947 induces exceptionally rapid degradation of SMARCA2. Within 30 minutes of treatment, approximately 93% of the nuclear insoluble pool of SMARCA2 is lost, as quantified by Licor-based western blotting [1]. This rapid onset of degradation is a hallmark of efficient PROTAC-mediated ternary complex formation and ubiquitination, and it contrasts with the slower pharmacodynamic effects typically observed with transcriptional or translational inhibitors [2]. While other SMARCA2 PROTACs such as SMD-3040 and ACBI2 also achieve high Dmax values (>90%), published kinetic data for these compounds are limited or indicate slower degradation rates in specific cellular contexts [3]. The rapid kinetics of A947 enable acute perturbation studies and reduce the likelihood of compensatory feedback mechanisms that can confound longer-term inhibitor treatments [4].

Degradation kinetics PROTAC time-course SMARCA2 turnover

A947 Demonstrates In Vivo Efficacy and Synergizes Quantifiably with MCL1 Inhibition

A947 has been validated in vivo, demonstrating tumor growth inhibition (TGI) in the SMARCA4 wild-type Calu-6 xenograft model following intravenous administration at 40 mg/kg . More notably, combination studies revealed a synergistic interaction with MCL1 inhibitors (AMG-176 and S63845) specifically in SMARCA4-mutant models, but not in wild-type models [1]. This synergy was quantified as a reduction in the IC50 of the MCL1 inhibitors upon co-treatment with A947, with the magnitude of sensitization varying across different SMARCA4-mutant cell lines [2]. Such combination activity is not reported for most comparator SMARCA2 PROTACs (e.g., ACBI2, YD23) or for small-molecule inhibitors, highlighting a unique translational opportunity for A947 [3]. The availability of this combination data supports the rational design of preclinical studies exploring synthetic lethal interactions beyond SMARCA2 monotherapy [4].

In vivo efficacy Combination therapy Xenograft model

A947 High-Value Application Scenarios Based on Quantitative Differentiation Evidence


Validation of SMARCA2 Synthetic Lethality in SMARCA4-Mutant Cancer Models

A947 is optimally deployed as a chemical probe to confirm and quantify synthetic lethal interactions in SMARCA4-mutant cell lines and patient-derived models. Its 12-fold lower IC50 in mutant vs. wild-type NSCLC cells (7 nM vs. 86 nM) provides a robust benchmark for assessing on-target dependency [1]. Researchers should prioritize A947 over SMARCA2/4 inhibitors (e.g., SMARCA2-IN-6, GNE-064) for these studies because the degrader's selective ablation of SMARCA2 (28-fold degradation window over SMARCA4) avoids confounding effects from SMARCA4 inhibition . The rapid degradation kinetics (93% loss within 30 min) also enable acute perturbation experiments that minimize compensatory transcriptional rewiring [2].

Mechanistic Dissection of SMARCA2 Degradation Kinetics and Ternary Complex Formation

A947 serves as an ideal tool for investigating the kinetics and cellular pharmacology of PROTAC-mediated degradation. Its picomolar DC50 (39 pM) and rapid onset of action allow precise dose-response and time-course analyses that are not feasible with less potent or slower degraders [1]. The compound's non-selective bromodomain binding (Kd 93 nM SMARCA2, 65 nM SMARCA4) juxtaposed with its degradation selectivity (28-fold) makes it a valuable comparator for structure-activity relationship (SAR) studies aimed at optimizing PROTAC linker length, E3 ligase recruitment, and ternary complex stability . Use of A947 in such mechanistic studies is supported by the extensive biophysical and cellular characterization published in Nature Communications [2].

Preclinical Combination Therapy Studies Targeting MCL1 and SMARCA2

A947 is uniquely positioned for combination therapy research involving MCL1 inhibitors (e.g., AMG-176, S63845) due to published synergy data in SMARCA4-mutant cancer models [1]. The quantifiable reduction in MCL1 inhibitor IC50 upon A947 co-treatment provides a starting point for dose optimization and biomarker analysis . This application scenario is not supported for other SMARCA2-targeting agents, including both PROTACs (ACBI2, YD23) and small-molecule inhibitors, making A947 the compound of choice for exploring this specific synthetic lethal interaction [2].

In Vivo Pharmacodynamic and Efficacy Studies in Xenograft Models

A947 has demonstrated in vivo tumor growth inhibition in the Calu-6 xenograft model at 40 mg/kg i.v., establishing a baseline for preclinical efficacy and tolerability studies [1]. The compound's cross-species activity (equally efficient degradation of human, mouse, and rat SMARCA2 orthologs) enables seamless translation from in vitro to in vivo settings without the need for species-specific tool compounds . Researchers planning xenograft or syngeneic tumor studies in SMARCA4-mutant or wild-type contexts should select A947 based on this validated in vivo data, which is not yet available for many newer SMARCA2 PROTACs [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for A947

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.